molecular formula C12H18BrNO2S B13619031 Tert-butyl ((5-bromothiophen-2-yl)methyl)(ethyl)carbamate

Tert-butyl ((5-bromothiophen-2-yl)methyl)(ethyl)carbamate

Cat. No.: B13619031
M. Wt: 320.25 g/mol
InChI Key: MYOCABYDTMJQLS-UHFFFAOYSA-N
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Description

Tert-butyl ((5-bromothiophen-2-yl)methyl)(ethyl)carbamate is an organic compound with the molecular formula C10H14BrNO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is used primarily in research settings. The compound is characterized by the presence of a bromine atom on the thiophene ring and a carbamate group, which is a functional group derived from carbamic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((5-bromothiophen-2-yl)methyl)(ethyl)carbamate typically involves the reaction of 5-bromothiophene-2-carboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((5-bromothiophen-2-yl)methyl)(ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Produces substituted thiophenes.

    Oxidation: Forms sulfoxides or sulfones.

    Reduction: Yields dihydrothiophenes.

    Coupling: Results in biaryl compounds.

Scientific Research Applications

Tert-butyl ((5-bromothiophen-2-yl)methyl)(ethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl ((5-bromothiophen-2-yl)methyl)(ethyl)carbamate is not well-defined, as it is primarily used as an intermediate in chemical synthesis. its reactivity is largely influenced by the presence of the bromine atom and the carbamate group, which can participate in various chemical transformations. The molecular targets and pathways involved would depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl ((5-bromothiophen-2-yl)methyl)(ethyl)carbamate is unique due to its specific substitution pattern on the thiophene ring and the presence of both tert-butyl and ethyl groups on the carbamate moiety. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research contexts .

Properties

Molecular Formula

C12H18BrNO2S

Molecular Weight

320.25 g/mol

IUPAC Name

tert-butyl N-[(5-bromothiophen-2-yl)methyl]-N-ethylcarbamate

InChI

InChI=1S/C12H18BrNO2S/c1-5-14(11(15)16-12(2,3)4)8-9-6-7-10(13)17-9/h6-7H,5,8H2,1-4H3

InChI Key

MYOCABYDTMJQLS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=C(S1)Br)C(=O)OC(C)(C)C

Origin of Product

United States

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